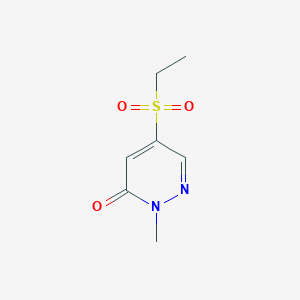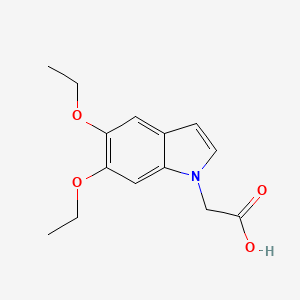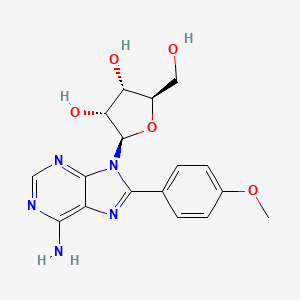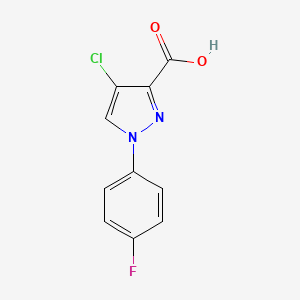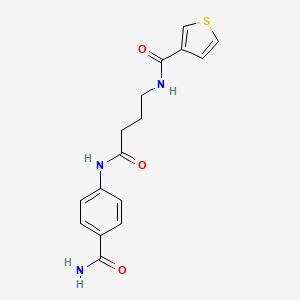
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a carbamoylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide typically involves multiple steps One common approach is to start with the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride The acid chloride is then reacted with 4-aminobenzamide to form the amide bond
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or carbamates.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: Its ability to form stable complexes makes it useful in the development of new materials.
Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific proteins and enzymes.
Wirkmechanismus
The mechanism of action of N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, resulting in the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)benzamide
- N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)pyridine-3-carboxamide
Uniqueness
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with benzene or pyridine rings.
Eigenschaften
Molekularformel |
C16H17N3O3S |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-[4-(4-carbamoylanilino)-4-oxobutyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c17-15(21)11-3-5-13(6-4-11)19-14(20)2-1-8-18-16(22)12-7-9-23-10-12/h3-7,9-10H,1-2,8H2,(H2,17,21)(H,18,22)(H,19,20) |
InChI-Schlüssel |
UANGJHYHGWKFEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCCNC(=O)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)

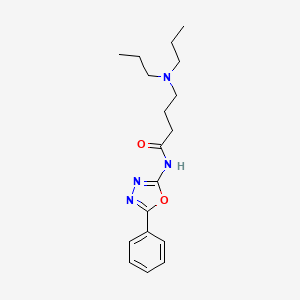

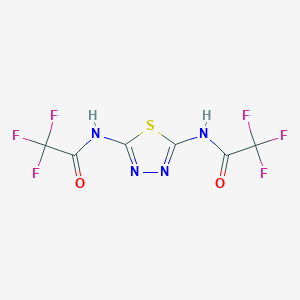
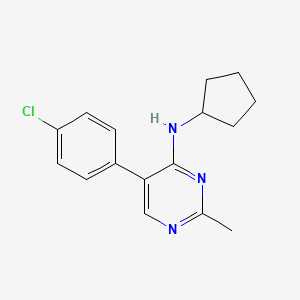

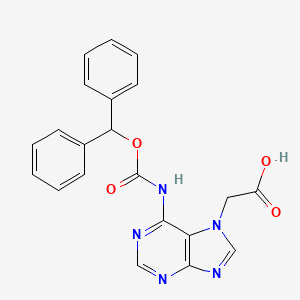
![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
